2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Assay Development Lead Discovery

2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic small molecule featuring a 7-azaindole core with a 4-pyridinyl substituent at the C2 position. It is a solid at room temperature with a molecular weight of 195.22 g/mol and is soluble in polar organic solvents.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 23612-51-3
Cat. No. B3050091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
CAS23612-51-3
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=C2)C3=CC=NC=C3)N=C1
InChIInChI=1S/C12H9N3/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9/h1-8H,(H,14,15)
InChIKeyFMTVHJPKGPODLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine (CAS 23612-51-3): A Core 7-Azaindole Scaffold for Kinase-Focused Chemical Libraries


2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic small molecule featuring a 7-azaindole core with a 4-pyridinyl substituent at the C2 position [1]. It is a solid at room temperature with a molecular weight of 195.22 g/mol and is soluble in polar organic solvents . This compound is a fundamental building block in medicinal chemistry, with its core scaffold recognized for its utility in generating kinase inhibitors, including those targeting TNIK, FAK, and the MAPK pathway [2].

Why Generic Substitution is Not an Option for 2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine in Preclinical Kinase Programs


Substituting 2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine with a structurally similar analog without verification is a high-risk strategy for kinase-focused projects. The 4-pyridinyl group at the C2 position dictates a specific vector and electronic profile for interactions within the ATP-binding pocket . The 7-azaindole scaffold is a privileged structure, but its biological activity is exquisitely sensitive to substitution patterns. Kinome-wide profiling has shown that subtle changes in the substituent can dramatically alter the kinase selectivity profile [1]. For instance, while the broader class of 4-substituted 1H-pyrrolo[2,3-b]pyridines shows potent inhibition of TAK1 and MAP4K2, shifting the substituent's position or identity can re-direct inhibition toward other kinases like p38α or ABL [1]. This sensitivity means that a seemingly similar C2-substituted analog could have a completely different target profile, invalidating established SAR and wasting precious screening resources.

Quantitative Evidence Guide: Data-Driven Procurement of 2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine


Defined Physicochemical and Handling Profile for Reproducible Assay Preparation

For procurement and experimental planning, the target compound has defined physical and safety data that are critical for reproducible research. It is provided as a solid with a verified purity of ≥98% and has a defined storage requirement of being sealed dry at 2-8°C . It is classified as a GHS07 hazardous material, causing skin, eye, and respiratory irritation, necessitating specific handling precautions .

Medicinal Chemistry Assay Development Lead Discovery

Structural Confirmation for Accurate Docking and SAR Model Building

The compound's three-dimensional structure has been resolved by X-ray crystallography. The asymmetric unit of the title compound, C12H9N3, contains two independent molecules in which the dihedral angles between the pyridine and 7-azaindole rings are 8.23° and 9.89°, confirming a near-planar geometry that is crucial for its interaction with flat kinase active sites [1].

Computational Chemistry Structure-Based Drug Design SAR

Optimal Use Cases for Procuring 2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine (CAS 23612-51-3)


Scaffold for TNIK Inhibitor Optimization

Based on the high inhibition of TNIK exhibited by the broader 1H-pyrrolo[2,3-b]pyridine scaffold, this compound is an ideal starting point for designing and synthesizing focused libraries for lead optimization against this target . The core can be functionalized to explore potency and selectivity, as demonstrated by derivatives with IC50 values < 1 nM .

Generation of Structure-Activity Relationship (SAR) at the C2 Position

This specific compound serves as a critical control or reference point in any SAR campaign investigating the C2 position of the 7-azaindole core. Its well-defined structure, including its near-planar conformation confirmed by crystallography [1], provides a solid baseline against which to compare the effects of introducing different substituents (e.g., phenyl, alkyl, or other heterocycles) on kinase inhibition profiles [2].

Kinome-Wide Selectivity Profiling Campaigns

Use this compound to build and screen a small, focused library of 4-substituted 1H-pyrrolo[2,3-b]pyridines to identify potent and selective inhibitors of MAPKs like TAK1 (MAP3K7) and MAP4K2 [2]. Its inclusion is justified by the established success of this scaffold in generating potent type II kinase inhibitors that can induce the therapeutically relevant DFG-out conformation [2].

Technical Documentation Hub

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